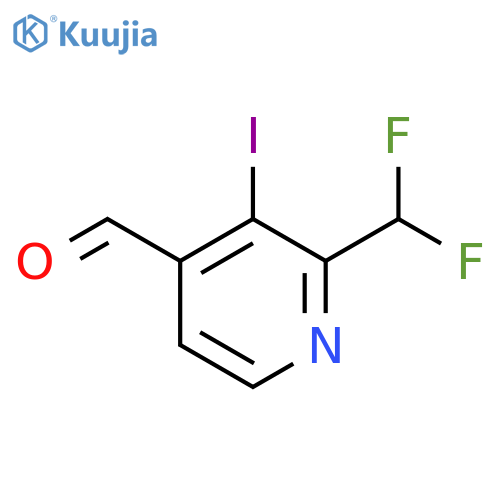Cas no 1805316-03-3 (2-(Difluoromethyl)-3-iodopyridine-4-carboxaldehyde)

1805316-03-3 structure
商品名:2-(Difluoromethyl)-3-iodopyridine-4-carboxaldehyde
CAS番号:1805316-03-3
MF:C7H4F2INO
メガワット:283.01404094696
CID:4812139
2-(Difluoromethyl)-3-iodopyridine-4-carboxaldehyde 化学的及び物理的性質
名前と識別子
-
- 2-(Difluoromethyl)-3-iodopyridine-4-carboxaldehyde
-
- インチ: 1S/C7H4F2INO/c8-7(9)6-5(10)4(3-12)1-2-11-6/h1-3,7H
- InChIKey: OSMYCEWLDJREAE-UHFFFAOYSA-N
- ほほえんだ: IC1=C(C=O)C=CN=C1C(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 168
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 30
2-(Difluoromethyl)-3-iodopyridine-4-carboxaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029077255-250mg |
2-(Difluoromethyl)-3-iodopyridine-4-carboxaldehyde |
1805316-03-3 | 97% | 250mg |
$484.80 | 2022-04-01 | |
| Alichem | A029077255-500mg |
2-(Difluoromethyl)-3-iodopyridine-4-carboxaldehyde |
1805316-03-3 | 97% | 500mg |
$823.15 | 2022-04-01 | |
| Alichem | A029077255-1g |
2-(Difluoromethyl)-3-iodopyridine-4-carboxaldehyde |
1805316-03-3 | 97% | 1g |
$1,445.30 | 2022-04-01 |
2-(Difluoromethyl)-3-iodopyridine-4-carboxaldehyde 関連文献
-
Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781
-
Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
-
Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442
-
Fred Wudl Energy Environ. Sci., 2013,6, 392-406
-
M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658
1805316-03-3 (2-(Difluoromethyl)-3-iodopyridine-4-carboxaldehyde) 関連製品
- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)
- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)
- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)
- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)
- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)
- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)
- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)
- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)
- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)
- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
